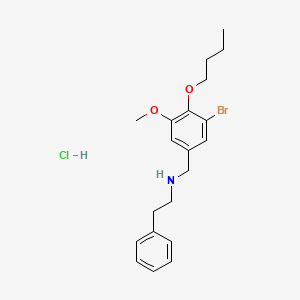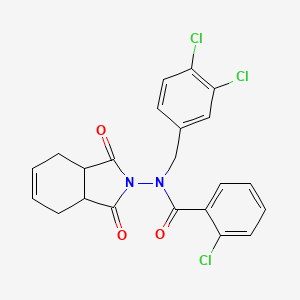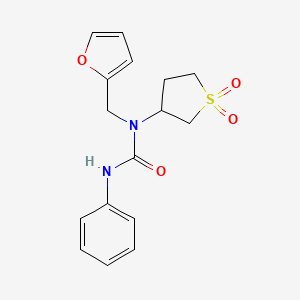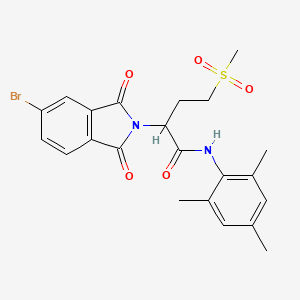![molecular formula C23H23FN2O3S B4232289 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide](/img/structure/B4232289.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide, commonly known as FSPTI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been shown to have significant effects on various physiological and biochemical processes in the body.
Wirkmechanismus
FSPTI exerts its effects by binding to specific targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including mTOR, AKT, and ERK. FSPTI has also been shown to modulate insulin signaling pathways by inhibiting the activity of the insulin receptor substrate-1 (IRS-1) protein. Additionally, FSPTI has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB signaling pathways.
Biochemical and Physiological Effects:
FSPTI has been shown to have significant effects on various physiological and biochemical processes in the body. In cancer research, FSPTI has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and prevent metastasis (the spread of cancer cells to other parts of the body). In diabetes research, FSPTI has been shown to improve glucose homeostasis and insulin sensitivity by increasing glucose uptake in muscle cells and reducing hepatic glucose production. In inflammation research, FSPTI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FSPTI is its specificity for certain targets in the body, which makes it a valuable tool for studying specific signaling pathways. Additionally, FSPTI has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of FSPTI is its relatively low potency compared to other inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on FSPTI, including:
1. Investigating the potential therapeutic applications of FSPTI in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
2. Developing more potent derivatives of FSPTI that can be used in clinical trials.
3. Studying the effects of FSPTI on different cell types and tissues to better understand its mechanism of action.
4. Investigating the potential synergistic effects of FSPTI with other drugs or therapies.
5. Developing new methods for delivering FSPTI to specific tissues or organs in the body.
Conclusion:
FSPTI is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by binding to specific targets in the body and has been shown to have significant effects on various physiological and biochemical processes. While there are some limitations to its use in lab experiments, FSPTI remains a promising candidate for drug development and further research.
Wissenschaftliche Forschungsanwendungen
FSPTI has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, FSPTI has been shown to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In diabetes research, FSPTI has been shown to improve glucose homeostasis and insulin sensitivity by modulating insulin signaling pathways. In inflammation research, FSPTI has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-17(2)21-10-6-7-11-22(21)25-23(27)16-26(19-8-4-3-5-9-19)30(28,29)20-14-12-18(24)13-15-20/h3-15,17H,16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJALPSANQCUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4232209.png)
![N-[3-(diethylamino)propyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4232216.png)

![N-benzyl-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4232225.png)
![4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine](/img/structure/B4232231.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]alaninamide](/img/structure/B4232242.png)
![methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4232253.png)

![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)



![3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4232309.png)
